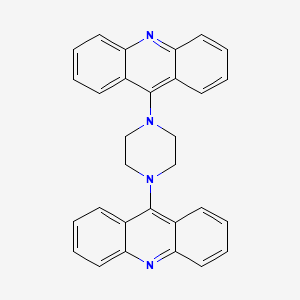
9,9'-Piperazine-1,4-diyldiacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE: is a complex organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with two acridine moieties connected by a piperazine linker, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE typically involves the reaction of acridine derivatives with piperazine. One common method includes the nucleophilic substitution reaction where acridine is reacted with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in its ability to intercalate with DNA. This property makes it a valuable tool for studying DNA interactions and developing new therapeutic agents for treating diseases such as cancer .
Medicine: In medicine, acridine derivatives, including 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE, are being investigated for their potential as anticancer agents. Their ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in organic electronics and photophysical applications .
Wirkmechanismus
The mechanism of action of 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
9-Aminoacridine: Known for its antimicrobial and anticancer properties.
Acridine Orange: Used as a nucleic acid-selective fluorescent dye.
Proflavine: An acridine derivative with antiseptic properties.
Uniqueness: What sets 9-[4-(ACRIDIN-9-YL)PIPERAZIN-1-YL]ACRIDINE apart from these similar compounds is its dual acridine structure connected by a piperazine linker. This unique configuration enhances its ability to intercalate with DNA and increases its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C30H24N4 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
9-(4-acridin-9-ylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C30H24N4/c1-5-13-25-21(9-1)29(22-10-2-6-14-26(22)31-25)33-17-19-34(20-18-33)30-23-11-3-7-15-27(23)32-28-16-8-4-12-24(28)30/h1-16H,17-20H2 |
InChI-Schlüssel |
XTKZVYQACBEXRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=C6C=CC=CC6=NC7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


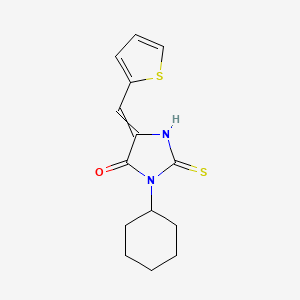


![2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B12468143.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B12468151.png)
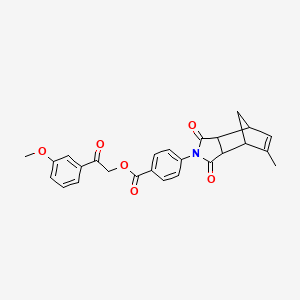
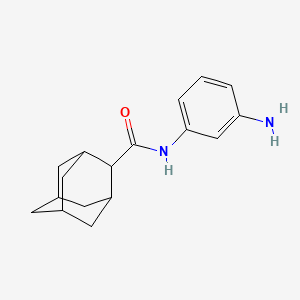
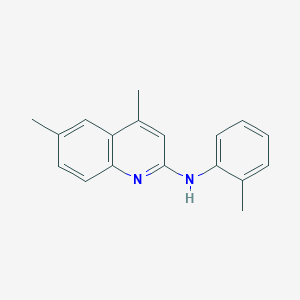
![N-{1-(2,4-dichlorophenyl)-2-[(diphenylmethyl)amino]-2-oxoethyl}pyridine-2-carboxamide](/img/structure/B12468185.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(2-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12468188.png)



![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)
